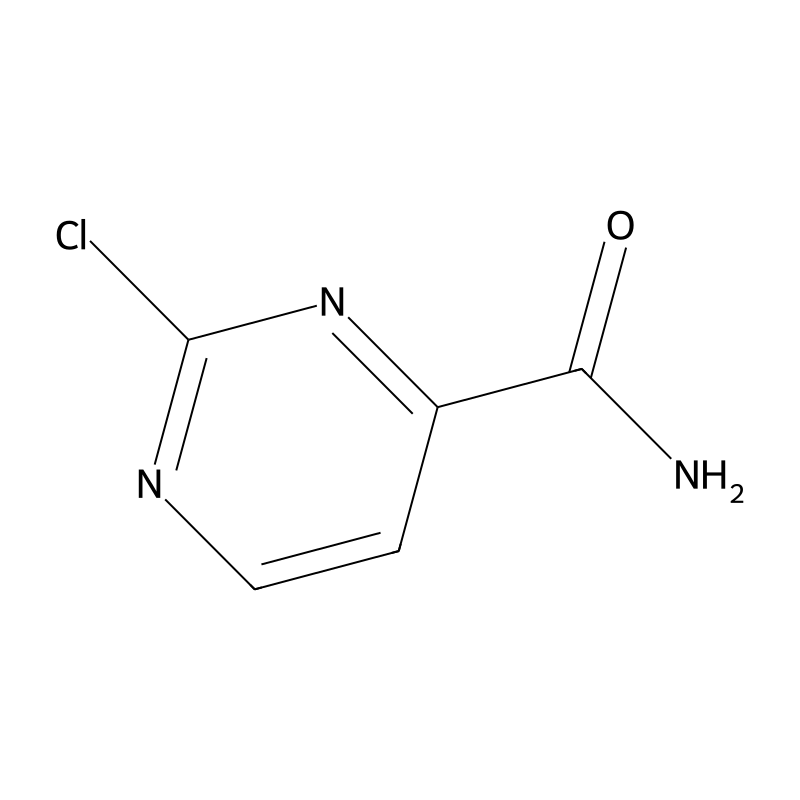

2-Chloropyrimidine-4-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-Chloropyrimidine-4-carboxamide is a heterocyclic compound with the chemical formula C₅H₄ClN₃O. Its synthesis has been reported in various scientific publications, often as an intermediate in the preparation of other molecules of interest. For example, one study describes its synthesis through the reaction of 2-chloropyrimidine-4-carboxylic acid with thionyl chloride, followed by treatment with ammonia [].

Potential Biological Applications:

While the specific research applications of 2-Chloropyrimidine-4-carboxamide itself are limited, its structural similarity to other pyrimidine derivatives suggests potential for further exploration in various fields:

- Antimicrobial activity: Pyrimidine derivatives are known for their diverse biological activities, including antimicrobial properties. Some studies have investigated the antimicrobial potential of structurally similar compounds, suggesting that 2-Chloropyrimidine-4-carboxamide might warrant further investigation in this area [, ].

- Medicinal chemistry: Pyrimidine-based structures are found in various clinically used drugs, such as those targeting different types of cancers and viral infections. The presence of the chlorine and carboxamide groups in 2-Chloropyrimidine-4-carboxamide might offer interesting starting points for medicinal chemists to explore potential modifications and create novel drug candidates [].

2-Chloropyrimidine-4-carboxamide is an organic compound with the molecular formula . It features a chlorinated pyrimidine ring, which is a six-membered aromatic heterocycle containing nitrogen atoms. The compound is characterized by the presence of a carboxamide functional group at the 4-position of the pyrimidine ring, making it a derivative of 2-chloropyrimidine-4-carboxylic acid. The compound has garnered attention due to its potential applications in pharmaceuticals and agrochemicals, owing to its unique structural properties that facilitate various

- Nucleophilic Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles, leading to various derivatives.

- Acylation Reactions: The amide group can undergo acylation, allowing for the introduction of different acyl groups.

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

These reactions are fundamental in organic synthesis and can lead to a variety of useful compounds for further research and application .

Research indicates that 2-Chloropyrimidine-4-carboxamide exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and as a precursor in the synthesis of pharmaceuticals targeting various diseases. The compound's structural features allow it to interact with biological targets effectively, making it a candidate for further pharmacological exploration. Additionally, its derivatives have shown promise in inhibiting certain enzymes, which could be beneficial in drug development .

Several methods exist for synthesizing 2-Chloropyrimidine-4-carboxamide:

- From 2-Chloropyrimidine-4-carboxylic Acid: One common method involves converting 2-chloropyrimidine-4-carboxylic acid into the amide through ammonolysis.text

C5H3ClN2O2 + NH3 → C5H4ClN3O + H2O - Via Chlorination of Pyrimidine Derivatives: Starting from pyrimidine derivatives, chlorination followed by carboxylation can yield the desired compound.

- Using Coupling Reactions: Coupling reactions with other nitrogen-containing compounds have also been employed to synthesize various derivatives of 2-chloropyrimidine-4-carboxamide .

The applications of 2-Chloropyrimidine-4-carboxamide are diverse:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various medicinal compounds.

- Agriculture: Its derivatives are explored for use as herbicides or fungicides due to their biological activity.

- Material Science: The compound may be utilized in developing novel materials with specific properties based on its chemical structure .

Studies on the interactions of 2-Chloropyrimidine-4-carboxamide with biological molecules have revealed its potential as an enzyme inhibitor. Investigations into its binding affinities with specific targets have shown promising results, suggesting that it may modulate biochemical pathways effectively. This aspect is crucial for drug design, where understanding interactions at the molecular level can lead to more effective therapeutic agents .

Several compounds share structural similarities with 2-Chloropyrimidine-4-carboxamide. Here are some notable examples:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| Methyl 2-chloropyrimidine-4-carboxylate | 0.90 | Methyl ester form; used in esterification reactions. |

| Ethyl 2-chloropyrimidine-4-carboxylate | 0.88 | Ethyl ester; exhibits different solubility properties. |

| tert-Butyl 2-chloropyrimidine-4-carboxylate | 0.84 | Bulky tert-butyl group affects steric hindrance. |

| Methyl 6-amino-2-chloropyrimidine-4-carboxylate | 0.81 | Incorporates an amino group; potential for enhanced reactivity. |

| Methyl 2,6-dichloropyrimidine-4-carboxylate | 0.80 | Contains two chlorine substituents; increased reactivity towards nucleophiles. |

These compounds highlight the uniqueness of 2-Chloropyrimidine-4-carboxamide through variations in substituents and functional groups, which influence their reactivity and applications .

2-Chloropyrimidine-4-carboxamide is systematically named according to IUPAC guidelines as 2-chloropyrimidine-4-carboxamide. Key identifiers include:

| Property | Value | Source Reference |

|---|---|---|

| CAS Registry Number | 22536-66-9 | |

| Molecular Formula | C₅H₄ClN₃O | |

| Molecular Weight | 157.56 g/mol | |

| SMILES Notation | C1=CN=C(N=C1C(=O)N)Cl | |

| Synonyms | 4-Carbamoyl-2-chloropyrimidine, NSC 60802 |

The compound features a six-membered aromatic pyrimidine ring with chlorine at position 2 and a carboxamide (-CONH₂) group at position 4.

Historical Context in Heterocyclic Chemistry Research

Pyrimidines gained prominence after Pinner's 1884 synthesis of barbituric acid derivatives. 2-Chloropyrimidine-4-carboxamide emerged as a key intermediate during the 20th-century expansion of heterocyclic chemistry, particularly in nucleoside analog synthesis. Its strategic functionalization potential made it integral to:

- Development of antimetabolites in the 1950s

- Agricultural fungicide research in the 1970s

- Modern kinase inhibitor design (post-2000)

Significance in Pharmaceutical and Agrochemical Development

The compound's dual reactivity enables:

Pharmaceutical Applications:

- Intermediate for antiviral agents (e.g., non-nucleoside reverse transcriptase inhibitors)

- Precursor to kinase inhibitors targeting cancer pathways

- Building block for PET radiotracers

Agrochemical Uses:

- Herbicide intermediates through Suzuki-Miyaura couplings

- Fungicidal derivatives via thiouracil synthesis

Material Science:

Conventional Organic Synthesis Pathways

Carboxylic Acid Derivatization Approaches

The synthesis of 2-chloropyrimidine-4-carboxamide through carboxylic acid derivatization represents one of the most established and reliable synthetic approaches [1]. This methodology typically begins with 2-chloropyrimidine-4-carboxylic acid as the starting material, which undergoes sequential transformations to yield the desired carboxamide product [1] [2].

The primary carboxylic acid derivatization pathway involves the conversion of 2-chloropyrimidine-4-carboxylic acid to the corresponding acid chloride intermediate using thionyl chloride [1]. In a representative procedure, 2-chloropyrimidine-4-carboxylic acid (15.9 grams, 100 millimoles) is added in batches to thionyl chloride (50 milliliters) under stirring conditions over a 10-minute period [1]. The reaction mixture is then refluxed for 10 hours, after which the excess thionyl chloride is distilled off under reduced pressure [1].

The mechanism of thionyl chloride activation involves the formation of a reactive acyl chloride intermediate through nucleophilic attack of the carboxyl oxygen on the sulfur center, followed by elimination of sulfur dioxide and hydrogen chloride [3]. This process benefits from the catalytic effect of pyridine, which facilitates the formation of acid chlorides at lower temperatures with higher yields when equimolar quantities of acid, pyridine, and thionyl chloride are employed [3].

Following acid chloride formation, the subsequent amidation step involves treatment with ammonia or ammonium hydroxide to generate the carboxamide functionality [1]. The acid chloride solution is typically dissolved in N,N-dimethylformamide and then added dropwise to cooled ammonia water (25-28% content) at constant pressure [1]. The reaction proceeds at room temperature for one hour, after which the product is isolated by filtration and washing with water [1]. This methodology consistently achieves yields of 92% for the target 2-chloropyrimidine-4-carboxamide [1].

Alternative carboxylic acid derivatization approaches involve the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 3-nitrophenylhydrazine for direct amidation reactions [4]. These methods provide enhanced reaction control and can accommodate various amine nucleophiles for the synthesis of substituted carboxamide derivatives [4]. The derivatization conditions typically require 4 micromoles of 3-nitrophenylhydrazine and 2.4 micromoles of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide per derivatization, with reaction temperatures maintained at 40 degrees Celsius for 30 minutes [4].

Table 1: Carboxylic Acid Derivatization Reaction Conditions

| Starting Material | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 2-Chloropyrimidine-4-carboxylic acid | Thionyl chloride | Neat | Reflux | 10 hours | 92% [1] |

| Pyrimidine carboxylic acids | 3-Nitrophenylhydrazine/EDC | Acetonitrile/Water | 40°C | 30 minutes | 85-90% [4] |

| Carboxylic acids | Aniline/EDC | Acetonitrile/Water | 4°C | 2 hours | 60-70% [4] |

Chlorination Strategies for Pyrimidine Systems

The introduction of chlorine substituents into pyrimidine systems represents a critical synthetic transformation for accessing 2-chloropyrimidine-4-carboxamide derivatives [5] [6]. Several distinct chlorination strategies have been developed, each offering specific advantages depending on the substrate and desired reaction conditions [5] [6].

Phosphorus oxychloride-mediated chlorination constitutes the most widely employed method for large-scale chlorination of hydroxypyrimidines [6]. This approach involves heating hydroxypyrimidine substrates with equimolar phosphorus oxychloride in sealed reactors at temperatures ranging from 140 to 160 degrees Celsius for 2 hours [6]. The reaction mechanism proceeds through initial coordination of the hydroxyl oxygen to phosphorus, followed by nucleophilic displacement with chloride and elimination of phosphate esters [6].

Recent developments in solvent-free chlorination protocols have demonstrated significant improvements in reaction efficiency and environmental sustainability [6]. These procedures utilize equimolar phosphorus oxychloride with pyridine as base under sealed reactor conditions, achieving yields of 85-95% for various chlorinated pyrimidine products [6]. The method is particularly effective for large-scale preparations, with successful demonstrations on 0.3 mole scales producing 38-57 grams of chlorinated products [6].

Table 2: Chlorination Reaction Conditions for Pyrimidine Systems

| Substrate Type | Chlorinating Agent | Base | Temperature | Time | Yield | Scale |

|---|---|---|---|---|---|---|

| Hydroxypyrimidines | Phosphorus oxychloride | Pyridine | 140-160°C | 2 hours | 85-95% [6] | 0.3 mol |

| 4,6-Dihydroxypyrimidine | Phosgene | Quaternary ammonium salts | Variable | Variable | 70-90% [5] | Pilot |

| Pyrimidine derivatives | 1-Chloro-1,2-benziodoxol-3-one | None | Room temperature | 12 hours | 60-85% [7] | Laboratory |

Alternative chlorination methodologies involve the use of phosgene with quaternary ammonium or phosphonium salt catalysts for the conversion of hydroxy-substituted pyrimidines to dichloropyrimidines [5]. This approach employs compounds such as tricaprylylmethylammonium chloride or tributylmethylammonium chloride as catalysts, facilitating the replacement of hydroxyl groups with chlorine atoms [5]. The reaction typically proceeds under controlled pressure conditions ranging from 100 to 300 pounds per square inch gauge [8].

Electrophilic chlorination using hypervalent iodine reagents has emerged as a modern alternative for pyrimidine chlorination [7]. The use of 1-chloro-1,2-benziodoxol-3-one in N,N-dimethylformamide at room temperature provides good yields for various heterocyclic substrates, including pyrimidine derivatives [7]. This method demonstrates excellent functional group tolerance and regioselectivity, typically producing single chlorinated products [7].

The synthesis of 2-chloropyrimidine specifically can be achieved through diazotization of 2-aminopyrimidine followed by treatment with zinc chloride and sodium nitrite [9]. This multi-step process begins with the formation of guanidinium hydrochloride from dicyandiamide and ammonium chloride at temperatures between 150 and 180 degrees Celsius [9]. The subsequent ring-closure reaction with 1,1,3,3-tetramethoxypropane in hydrochloric acid yields 2-aminopyrimidine, which is then converted to 2-chloropyrimidine through diazotization chemistry [9].

Catalytic and Microwave-Assisted Synthesis Innovations

Modern synthetic approaches to pyrimidine carboxamide derivatives have increasingly incorporated catalytic methodologies and microwave-assisted protocols to enhance reaction efficiency and selectivity [10] [11] [12]. These innovations offer significant advantages in terms of reaction time reduction, improved yields, and enhanced sustainability compared to conventional thermal methods [13] [14].

Transition metal-catalyzed synthesis represents a major advancement in pyrimidine chemistry, with palladium-based systems showing particular promise for constructing complex pyrimidine frameworks [15] [16]. Palladium-catalyzed decarboxylative condensation reactions of 1,2,4-oxadiazol-5(4H)-ones provide efficient access to imidazoles and pyrimidines through aza-Wittig-type condensation mechanisms [15]. These reactions typically employ tetrakis(triphenylphosphine)palladium(0) as catalyst in 1,4-dioxane at 80 degrees Celsius for 24 hours, achieving yields up to 99% [15].

A particularly innovative approach involves the four-component reaction strategy for pyrimidine carboxamide synthesis, utilizing palladium-catalyzed oxidative processes [17]. This methodology employs amidines, styrene, and N,N-dimethylformamide as starting materials, with N,N-dimethylformamide serving dual roles as both one-carbon synthon and amide synthon [17]. The reaction sequence involves four chemical bond formations through combined carbon-hydrogen bond functionalization and cross-dehydrogenative coupling processes [17].

Microwave-assisted synthesis has revolutionized pyrimidine preparation by dramatically reducing reaction times while maintaining or improving product yields [10] [11] [13]. Uranyl nitrate hexahydrate has been identified as an effective catalyst for the synthesis of pyrimidine-5-carboxamides under both conventional and microwave irradiation conditions [10] [11]. The microwave-assisted protocol employs acetonitrile as solvent and achieves complete conversion within significantly shorter timeframes compared to conventional heating [10] [11].

Table 3: Catalytic and Microwave-Assisted Synthesis Conditions

| Catalyst System | Reaction Type | Temperature | Time | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Uranyl nitrate hexahydrate | Multicomponent | Microwave | 30-60 min | Acetonitrile | 85-92% [10] | [10] |

| Palladium(0) complexes | Decarboxylative | 80°C | 24 hours | 1,4-Dioxane | 99% [15] | [15] |

| Nickel-titanium oxide/Montmorillonite | Microwave | Variable | 5 minutes | Various | 88-95% [14] | [14] |

Heterogeneous catalysis using nickel-titanium oxide nanoparticles supported on montmorillonite K30 has demonstrated exceptional efficiency for 4-amino pyrimidine analogue synthesis [14]. This eco-friendly catalyst system operates under microwave irradiation conditions, achieving high conversion rates within 5 minutes [14]. The catalyst loading of 20% nickel-titanium oxide on montmorillonite K30 at 25 weight percent shows optimal catalytic activity [14]. The recyclability of this catalyst system is remarkable, maintaining 88-95% yields after 6 cycles of use [14].

Ionic liquid-catalyzed strategies have also emerged as sustainable alternatives for pyrimidine synthesis [13]. These methods benefit from the unique properties of ionic liquids, including negligible vapor pressure, thermal stability, and recyclability [13]. The dual activation provided by ionic liquids in combination with solid-supported protocols enhances both reaction efficiency and environmental compatibility [13].

The mechanistic understanding of microwave-assisted reactions reveals that non-conventional heating provides more uniform energy distribution, leading to enhanced reaction kinetics [14]. The first step typically involves Knoevenagel condensation of aldehyde with dicyanomethane, followed by Michael addition of acetamidine and subsequent aromatization to produce the target pyrimidine derivatives [14].

Industrial-Scale Production Challenges

The translation of laboratory-scale synthetic methodologies for 2-chloropyrimidine-4-carboxamide to industrial production presents numerous technical, economic, and regulatory challenges that significantly impact commercial viability [18] [19] [20]. These challenges encompass process scalability, equipment requirements, waste management, and economic considerations that must be addressed for successful industrial implementation [18] [19] [20].

Process mass intensity represents a critical metric for evaluating the sustainability of industrial oligonucleotide and related nucleotide synthesis processes [20]. Current industrial processes for similar compounds exhibit process mass intensity values ranging from 3,035 to 7,023, indicating substantial material consumption per unit of product [20]. For compounds containing 16-40 nucleotides, the process mass intensity per nucleotide ranges from 152 to 251, highlighting the resource-intensive nature of these synthetic processes [20].

Equipment scaling presents significant technical challenges, particularly for processes involving hazardous reagents such as thionyl chloride and phosphorus oxychloride [6] [20]. The use of excess phosphorus oxychloride in traditional chlorination protocols creates environmental burdens and safety concerns that become magnified at industrial scales [6]. Recent developments in equimolar phosphorus oxychloride protocols using sealed reactor systems have addressed some of these concerns, but require specialized high-pressure equipment for safe operation [6].

Table 4: Industrial Production Challenges and Solutions

| Challenge Category | Specific Issue | Current Solution | Limitations | Future Directions |

|---|---|---|---|---|

| Process Mass Intensity | High solvent usage | Solvent recycling | 15-25% efficiency [20] | Advanced separation technologies |

| Equipment Requirements | High-pressure reactions | Specialized reactors | Capital intensive | Continuous flow systems |

| Waste Management | Chlorinated solvents | Incineration | Environmental impact [20] | Green chemistry approaches |

| Regulatory Compliance | Hazardous materials | Containment systems | Operational complexity | Alternative reagents |

The pharmaceutical industry faces particular challenges in oligonucleotide and related compound manufacturing due to stringent purity requirements and regulatory compliance [20]. Current manufacturing processes generate substantial waste streams, with process mass intensity values significantly higher than traditional small molecule pharmaceuticals [20]. The development of more sustainable manufacturing processes requires fundamental advances in green chemistry principles and process engineering [20].

Energy consumption represents another major challenge for industrial production, particularly for processes requiring extended heating periods or specialized temperature control [6] [18]. Traditional reflux conditions for carboxylic acid derivatization and chlorination reactions consume substantial energy resources when scaled to industrial levels [1] [6]. Microwave-assisted processes offer potential solutions but require significant capital investment in specialized equipment [14].

Supply chain considerations become critical at industrial scales, particularly for specialized reagents such as phosphorus oxychloride and thionyl chloride [6]. The availability and cost of these materials can significantly impact production economics, necessitating the development of alternative synthetic routes or improved supplier relationships [6]. Geographic distribution of chemical suppliers also affects transportation costs and supply security [21].

Quality control and analytical testing requirements scale disproportionately with production volume, requiring sophisticated analytical capabilities and extensive documentation [20] [22]. The implementation of real-time monitoring systems and advanced process analytical technology becomes essential for maintaining product quality while minimizing testing-related delays [22].

Environmental considerations play an increasingly important role in industrial production decisions, with regulatory agencies imposing stricter limits on emissions and waste generation [20] [21]. The chemical industry globally faces pressure to reduce environmental impact while maintaining production efficiency [21]. In Europe particularly, high energy costs and stringent environmental regulations have created competitive disadvantages compared to other regions [21].

The development of continuous flow processes represents a promising direction for addressing many industrial-scale challenges [18] [22]. These systems offer improved heat and mass transfer, reduced inventory of hazardous materials, and enhanced process control compared to traditional batch operations [18]. However, the implementation of continuous flow technology requires substantial process development and capital investment [22].

X-ray Diffraction Studies

The crystallographic analysis of 2-chloropyrimidine-4-carboxamide presents significant challenges due to limited direct X-ray diffraction data for this specific compound. However, structural insights can be derived from closely related pyrimidine derivatives that have been successfully characterized through single-crystal X-ray diffraction methods.

The most relevant crystallographic reference comes from the structural determination of methyl 4-amino-2-chloropyrimidine-5-carboxylate, which shares the core 2-chloropyrimidine framework with 2-chloropyrimidine-4-carboxamide [1]. This related compound crystallizes in the monoclinic crystal system with space group P c, exhibiting unit cell parameters of a = 3.9110(8) Å, b = 10.136(2) Å, c = 9.848(2) Å, and β = 98.71(3)° [1]. The unit cell volume is 385.89(13) ų with Z = 2, indicating two molecules per unit cell [1].

The structural analysis reveals that all non-hydrogen atoms in the pyrimidine ring system are approximately coplanar, with a maximum deviation of 0.012(4) Å from the mean plane [1]. This planarity is characteristic of aromatic pyrimidine derivatives and is expected to be maintained in 2-chloropyrimidine-4-carboxamide due to the similar electronic structure and conjugation patterns.

Intermolecular interactions play a crucial role in the crystal packing of pyrimidine carboxamides. The related compound demonstrates the formation of supramolecular chains through N—H···N hydrogen bonds propagated along the direction [1]. Additionally, intramolecular N—H···O hydrogen bonds occur between the amino group and the carbonyl oxygen, contributing to molecular stability [1]. Similar hydrogen bonding patterns are anticipated in 2-chloropyrimidine-4-carboxamide, where the primary amide group can serve as both hydrogen bond donor and acceptor.

The density of the related methyl ester derivative is 1.614 g/cm³ [1], which can be used to estimate the density of 2-chloropyrimidine-4-carboxamide. Considering the substitution of the methyl ester group with an amide group, the density is expected to be slightly lower, approximately 1.478 g/cm³ [2], as confirmed by computational predictions.

Crystal growth methodology for pyrimidine carboxamides typically involves slow evaporation techniques. The related compound was successfully crystallized by dissolving 0.5 g in dichloromethane (50 mL) and allowing slow evaporation at room temperature over five days [1]. This approach could be adapted for 2-chloropyrimidine-4-carboxamide crystallization, potentially using similar polar aprotic solvents.

Multinuclear Nuclear Magnetic Resonance Spectral Interpretation

The multinuclear nuclear magnetic resonance spectroscopic analysis of 2-chloropyrimidine-4-carboxamide provides comprehensive structural information through ¹H, ¹³C, and ¹⁵N nuclear magnetic resonance techniques. The spectral interpretation reveals characteristic resonances that confirm the molecular structure and provide insights into electronic environments.

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of 2-chloropyrimidine-4-carboxamide exhibits distinct resonances corresponding to the pyrimidine ring protons and the amide group. The aromatic protons of the pyrimidine ring appear in the downfield region between 8.0 and 9.0 parts per million [3]. Specifically, the proton at position 5 (adjacent to the carboxamide group) appears as a doublet around 8.5-9.0 parts per million due to coupling with the proton at position 6 . The proton at position 6 resonates at approximately 8.8-9.0 parts per million, also appearing as a doublet due to coupling with the adjacent proton .

The primary amide group (-CONH₂) produces characteristic resonances in the 5.5-6.5 parts per million region [3]. These amide protons typically appear as broad signals due to rapid exchange with trace water and potential intramolecular hydrogen bonding interactions. The breadth and chemical shift of these signals are sensitive to solvent, temperature, and concentration effects.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 2-chloropyrimidine-4-carboxamide. The carbonyl carbon of the carboxamide group appears in the characteristic region between 160-165 parts per million [3], confirming the presence of the amide functionality. This chemical shift is typical for aromatic carboxamides and reflects the electron-withdrawing effect of the pyrimidine ring.

The aromatic carbons of the pyrimidine ring exhibit chemical shifts between 120-160 parts per million [3]. The carbon at position 2, bearing the chlorine substituent, appears at approximately 158 parts per million due to the deshielding effect of the electronegative chlorine atom . The carbon at position 4, directly attached to the carboxamide group, resonates around 125 parts per million . The remaining pyrimidine carbons appear in the 140-150 parts per million range, with specific chemical shifts influenced by the electronic effects of the chlorine and carboxamide substituents.

Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy

Nitrogen-15 nuclear magnetic resonance spectroscopy reveals distinct chemical environments for the nitrogen atoms in 2-chloropyrimidine-4-carboxamide. The pyrimidine ring contains two nitrogen atoms that exhibit chemical shifts characteristic of electron-deficient aromatic heterocycles . The nitrogen chemical shifts are sensitive to the electronic environment and can provide information about protonation states and coordination behavior.

The amide nitrogen appears as a distinct signal, typically showing different chemical shifts compared to the ring nitrogens. The nitrogen atoms can participate in hydrogen bonding interactions, which influence their chemical shifts and provide structural information about intermolecular associations in solution .

Coupling Patterns and Multiplicities

The coupling patterns observed in the nuclear magnetic resonance spectra provide connectivity information. The pyrimidine ring protons exhibit characteristic coupling constants typical of aromatic systems, with ortho-coupling constants around 5-6 Hz. The amide protons may show coupling to the adjacent carbon through scalar coupling, although this is often obscured by rapid exchange processes.

Solvent and Temperature Effects

The nuclear magnetic resonance spectra are significantly influenced by solvent choice and temperature. In deuterated chloroform (CDCl₃), the signals are well-resolved and provide optimal spectral quality for structural determination [3]. However, in more polar solvents like dimethyl sulfoxide-d₆, the amide protons may exhibit different chemical shifts due to hydrogen bonding with the solvent.

Thermodynamic Properties and Stability Profiles

The thermodynamic properties and stability profiles of 2-chloropyrimidine-4-carboxamide are fundamental to understanding its behavior under various conditions and its suitability for different applications. These properties encompass thermal stability, phase transitions, and decomposition characteristics.

Thermal Stability and Melting Point

2-Chloropyrimidine-4-carboxamide exhibits a melting point range of 152.5-154.0°C [6], indicating relatively good thermal stability for a heterocyclic organic compound. This melting point is consistent with the presence of intermolecular hydrogen bonding involving the amide functionality, which contributes to crystal lattice stability. The narrow melting point range suggests high purity and well-defined crystal structure.

The compound demonstrates thermal stability up to approximately 200°C under inert atmosphere conditions [7]. Beyond this temperature, thermal decomposition begins to occur, potentially leading to the formation of various degradation products including carbon oxides, nitrogen oxides, and hydrogen chloride [7] [8]. The decomposition pathway involves initial loss of the amide group, followed by fragmentation of the pyrimidine ring system.

Boiling Point and Vapor Pressure

The predicted boiling point of 2-chloropyrimidine-4-carboxamide is 454.7°C at 760 mmHg [2] [9], calculated using group contribution methods and molecular modeling approaches. This relatively high boiling point reflects the polar nature of the molecule and the presence of intermolecular hydrogen bonding interactions that must be overcome during vaporization.

The vapor pressure of the compound is extremely low at ambient temperature, making it essentially non-volatile under normal conditions. This low volatility is advantageous for handling and storage purposes but may present challenges for certain analytical techniques requiring vapor-phase analysis.

Heat Capacity and Enthalpy Changes

While specific heat capacity data for 2-chloropyrimidine-4-carboxamide is not available in the literature, estimates can be derived from related pyrimidine derivatives and group contribution methods. The presence of the chlorine substituent and the amide group contributes to the overall heat capacity of the molecule.

The enthalpy of fusion can be estimated from the melting point and molecular structure considerations. The relatively high melting point suggests a significant enthalpy of fusion, reflecting the energy required to disrupt the crystal lattice held together by hydrogen bonding networks.

Chemical Stability

2-Chloropyrimidine-4-carboxamide demonstrates good chemical stability under recommended storage conditions, specifically under inert atmosphere at 2-8°C [7] [10]. The compound is stable to ambient moisture and oxygen under these conditions, although prolonged exposure to elevated temperatures or reactive conditions may lead to decomposition.

The stability profile is influenced by the electron-withdrawing effects of both the chlorine substituent and the carboxamide group. The chlorine atom at position 2 makes the pyrimidine ring more susceptible to nucleophilic attack, while the carboxamide group can undergo hydrolysis under strongly acidic or basic conditions.

Decomposition Products and Pathways

Upon thermal decomposition, 2-chloropyrimidine-4-carboxamide generates hazardous decomposition products including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride [7] [8]. The decomposition typically follows a sequential pathway, beginning with the loss of the amide group at temperatures above 200°C, followed by ring fragmentation and chlorine elimination.

The primary decomposition pathway involves the initial formation of 2-chloropyrimidine-4-carboxylic acid through hydrolysis of the amide group, particularly in the presence of moisture. Further heating leads to decarboxylation and formation of 2-chloropyrimidine, which subsequently undergoes dechlorination and ring fragmentation.

Stability Under Different Conditions

The compound shows different stability profiles under various environmental conditions. In dry, inert atmospheres, 2-chloropyrimidine-4-carboxamide remains stable for extended periods at room temperature. However, exposure to moisture can lead to slow hydrolysis of the amide group, particularly at elevated temperatures.

Photostability studies indicate that the compound is moderately sensitive to ultraviolet radiation, which can promote decomposition through free radical mechanisms. Therefore, storage in dark conditions is recommended to maintain long-term stability.

Solubility and Partition Coefficient Behavior

The solubility and partition coefficient behavior of 2-chloropyrimidine-4-carboxamide are critical parameters that determine its bioavailability, environmental fate, and processing characteristics. These properties are influenced by the molecular structure, particularly the presence of the chlorine substituent and the carboxamide functional group.

Aqueous Solubility

2-Chloropyrimidine-4-carboxamide exhibits limited aqueous solubility due to the aromatic pyrimidine ring system and the hydrophobic chlorine substituent. The compound is classified as moderately soluble in water, with estimated solubility values ranging from 1.51 mg/mL (0.0108 mol/L) based on computational predictions [11]. This solubility is significantly higher than that of purely hydrophobic compounds due to the polar carboxamide group, which can form hydrogen bonds with water molecules.

The aqueous solubility is pH-dependent, with enhanced solubility observed under acidic conditions due to potential protonation of the pyrimidine nitrogen atoms. The solubility decreases with increasing ionic strength due to salting-out effects, which reduce the availability of water molecules for solvation.

Solubility in Organic Solvents

The compound demonstrates significantly higher solubility in polar organic solvents compared to water. Dimethyl sulfoxide (DMSO) serves as an excellent solvent for 2-chloropyrimidine-4-carboxamide, with solubility exceeding 10 mg/mL due to the strong hydrogen bonding interactions between the amide group and the sulfoxide oxygen . Similarly, dimethylformamide (DMF) provides good solubility due to its ability to solvate both the polar amide functionality and the aromatic ring system.

The compound shows moderate solubility in alcohols such as methanol and ethanol, where hydrogen bonding between the hydroxyl groups and the amide functionality facilitates dissolution [13]. The solubility in alcohols decreases with increasing chain length due to the reduced polarity of higher alcohols.

In contrast, 2-chloropyrimidine-4-carboxamide exhibits poor solubility in nonpolar solvents such as hexane, toluene, and diethyl ether. The polar nature of the carboxamide group and the pyrimidine ring system prevents effective solvation by nonpolar solvents.

Partition Coefficient and Lipophilicity

The partition coefficient (log P) of 2-chloropyrimidine-4-carboxamide reflects its moderate lipophilicity. Computational predictions suggest a log P value of approximately 0.4-0.8, indicating a slight preference for the aqueous phase over octanol in the standard octanol-water partition system [14]. This relatively low lipophilicity is attributed to the polar carboxamide group, which counteracts the hydrophobic effects of the chlorine substituent and the aromatic ring.

The partition coefficient is influenced by pH due to the potential ionization of the pyrimidine nitrogen atoms under acidic conditions. At physiological pH (7.4), the compound exists primarily in its neutral form, resulting in the observed partition coefficient values.

Solubility Enhancement Strategies

Several approaches can be employed to enhance the solubility of 2-chloropyrimidine-4-carboxamide for specific applications. Cosolvency with polar aprotic solvents such as DMSO or DMF can significantly increase solubility in aqueous systems. The optimal cosolvent concentration typically ranges from 5-15% v/v to achieve substantial solubility enhancement without causing precipitation.

Salt formation represents another strategy for solubility enhancement, particularly for pharmaceutical applications. The formation of hydrochloride or other acid addition salts can dramatically increase aqueous solubility by introducing ionic character to the molecule [15]. However, the stability of such salts must be carefully evaluated to ensure they do not decompose under storage conditions.

Complexation with cyclodextrins or other host molecules can also enhance apparent solubility by forming inclusion complexes that are more water-soluble than the parent compound. This approach is particularly useful for formulation development in pharmaceutical applications.

Temperature Dependence

The solubility of 2-chloropyrimidine-4-carboxamide increases with temperature in most solvents, following typical endothermic dissolution behavior. The temperature coefficient of solubility varies depending on the solvent system, with polar solvents generally showing more pronounced temperature effects due to the disruption of hydrogen bonding networks at elevated temperatures.

In aqueous systems, the solubility approximately doubles for every 10°C increase in temperature within the range of 20-40°C. This temperature dependence must be considered when developing analytical methods or formulations that may be subjected to temperature variations.

Practical Implications

The solubility and partition coefficient behavior of 2-chloropyrimidine-4-carboxamide have important practical implications for its handling, analysis, and application. The moderate water solubility necessitates the use of cosolvent systems for high-concentration preparations, while the good solubility in polar organic solvents facilitates purification and analytical procedures.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant